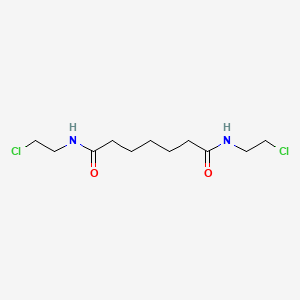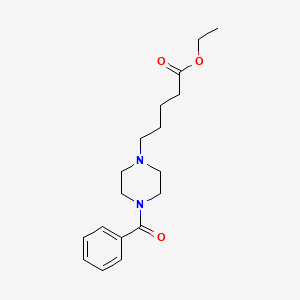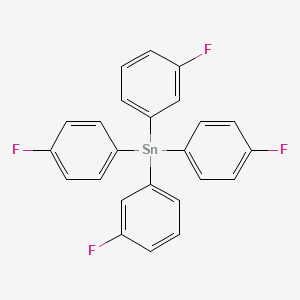
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a heptanediamide backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~7~-Bis(2-chloroethyl)heptanediamide typically involves the reaction of heptanediamide with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~7~-Bis(2-chloroethyl)heptanediamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as distillation and solvent recovery to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: New derivatives with substituted groups replacing the chloroethyl groups.
Oxidation Reactions: Oxidized products with additional oxygen-containing functional groups.
Reduction Reactions: Reduced products with fewer oxygen-containing functional groups.
Applications De Recherche Scientifique
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N1,N~7~-Bis(2-chloroethyl)heptanediamide involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis.
Comparaison Avec Des Composés Similaires
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine: Another alkylating agent with similar DNA-alkylating properties.
Carmustine: A nitrogen mustard compound used in chemotherapy with a similar mechanism of action.
Cyclophosphamide: A widely used chemotherapeutic agent that also functions as an alkylating agent.
Uniqueness
This compound is unique due to its specific heptanediamide backbone, which provides distinct chemical properties and reactivity compared to other alkylating agents. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
62617-59-8 |
|---|---|
Formule moléculaire |
C11H20Cl2N2O2 |
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
N,N'-bis(2-chloroethyl)heptanediamide |
InChI |
InChI=1S/C11H20Cl2N2O2/c12-6-8-14-10(16)4-2-1-3-5-11(17)15-9-7-13/h1-9H2,(H,14,16)(H,15,17) |
Clé InChI |
HQCWNYOIDWVMRS-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)NCCCl)CCC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)


![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
